molecular formula C17H13N3O2S2 B11529472 N-[(E)-(3-nitrophenyl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine

N-[(E)-(3-nitrophenyl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine

Cat. No.: B11529472
M. Wt: 355.4 g/mol
InChI Key: HGGXFDZYSGFMDZ-UHFFFAOYSA-N
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Description

(E)-1-(3-NITROPHENYL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE is a complex organic compound that features a nitrophenyl group, a benzothiazole moiety, and a prop-2-en-1-ylsulfanyl substituent

Properties

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4 g/mol

IUPAC Name

1-(3-nitrophenyl)-N-(2-prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)methanimine

InChI

InChI=1S/C17H13N3O2S2/c1-2-8-23-17-19-15-7-6-13(10-16(15)24-17)18-11-12-4-3-5-14(9-12)20(21)22/h2-7,9-11H,1,8H2

InChI Key

HGGXFDZYSGFMDZ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-NITROPHENYL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Introduction of the Prop-2-en-1-ylsulfanyl Group: This step involves the reaction of the benzothiazole derivative with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Imine Linkage: The final step involves the condensation of the benzothiazole derivative with 3-nitrobenzaldehyde under acidic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-NITROPHENYL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imine linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted imine derivatives.

Scientific Research Applications

(E)-1-(3-NITROPHENYL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-NITROPHENYL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzothiazole moiety can interact with biological macromolecules through π-π stacking and hydrogen bonding. The prop-2-en-1-ylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-Nitrophenyl)-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]methanamine: Similar structure but with an amine group instead of an imine linkage.

    (E)-1-(3-Nitrophenyl)-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]methanol: Similar structure but with a hydroxyl group instead of an imine linkage.

Uniqueness

(E)-1-(3-NITROPHENYL)-N-[2-(PROP-2-EN-1-YLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]METHANIMINE is unique due to its combination of functional groups, which confer specific electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

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